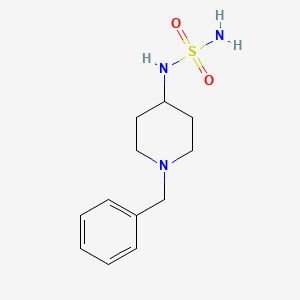

N-(1-Benzylpiperidin-4-yl)sulfamide

Description

Significance of Sulfamide (B24259) and Piperidine (B6355638) Moieties in Drug Discovery

The foundational components of N-(1-benzylpiperidin-4-yl)sulfamide, the sulfamide and piperidine groups, are independently recognized for their significant contributions to drug design and discovery.

The sulfamide (R(2)NSO(2)NR(2)) functionality, while less common than its sulfonamide or urea (B33335) counterparts, is a valuable and versatile group in medicinal chemistry. nih.gov Its electron-rich nature and the tetrahedral arrangement of its sulfur atom allow for a variety of electrostatic interactions with biological targets. tandfonline.comresearchgate.net This moiety can act as a bioisosteric replacement for other functional groups like sulfonamides, sulfamates, and ureas, potentially offering novel patentable structures and improved biological activity or selectivity. tandfonline.com The two nitrogen atoms of the sulfamide group provide up to four sites for substitution, allowing for extensive structural diversification to optimize target recognition. tandfonline.com

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). ugent.benih.gov Its three-dimensional structure, limited number of rotatable bonds, and potential for chirality make it a desirable feature in drug design. lifechemicals.com Piperidine-containing compounds are integral to over 70 commercialized drugs, including several blockbuster medications. ugent.bearizona.edu This scaffold is present in a wide array of therapeutic agents, demonstrating its versatility in modulating various biological pathways. arizona.edunih.govresearchgate.net The incorporation of a piperidine moiety can favorably influence key pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net

Overview of Sulfonamide and Piperidine-Containing Compounds in Preclinical Research

The combination of sulfonamide and piperidine motifs has yielded numerous compounds with significant potential in preclinical research across various therapeutic areas.

Sulfonamide-containing compounds have a long history in medicinal chemistry, dating back to the discovery of the antibacterial agent Prontosil. researchgate.netwikipedia.org Today, sulfonamide derivatives are investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov Their mechanism of action often involves the inhibition of essential enzymes, such as dihydropteroate (B1496061) synthase in bacteria. ontosight.ai Preclinical studies continue to explore novel sulfonamides for the treatment of various diseases, including cancer and central nervous system disorders. researchgate.netontosight.aiacs.org

Piperidine-containing compounds are equally prominent in preclinical pipelines. Their structural versatility allows for their incorporation into molecules targeting a wide range of receptors and enzymes. nih.govresearchgate.net For instance, piperidine derivatives have been investigated as anticancer agents, with some acting as matrix metalloproteinase inhibitors. nih.gov They are also explored as treatments for neurodegenerative diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase. ijnrd.org Furthermore, piperidine-containing molecules have shown promise as inverse agonists for adenosine (B11128) A2A receptors, which is relevant for conditions like Parkinson's disease. nih.gov

Recent preclinical research has focused on combining these two valuable pharmacophores. For example, novel sulfonamide derivatives incorporating a piperidine moiety have been synthesized and evaluated as potential bactericides for managing plant bacterial diseases, demonstrating potent activity against pathogens like Xanthomonas oryzae pv. oryzae. nih.govnih.govresearchgate.net

Rationale for Investigating this compound as a Research Chemical

The investigation of this compound as a research chemical is driven by the established pharmacological importance of its constituent parts and the potential for synergistic or novel biological activities arising from their combination. The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in many biologically active compounds and can significantly influence receptor binding and pharmacokinetic properties. For instance, N-benzylpiperidine structures are found in compounds targeting sigma receptors, which have implications for various neurological and psychiatric disorders. nih.gov

The synthesis of related structures, such as N'-(1-benzylpiperidin-4-yl)acetohydrazide, has been undertaken as part of research into new fentanyl-derived opioid compounds, highlighting the utility of the N-benzylpiperidine scaffold in developing potent analgesics. nih.gov Furthermore, the parent compound, 4-anilinopiperidine, and its derivatives are known precursors in the synthesis of fentanyl, a potent opioid analgesic. federalregister.gov The specific combination of the sulfamide group with the N-benzylpiperidine scaffold in this compound presents an opportunity to explore novel chemical space and potentially discover compounds with unique pharmacological profiles, distinct from those of traditional sulfonamides or piperidine-based drugs.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, aiming to thoroughly characterize its chemical and biological properties. Key objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. This includes detailed structural elucidation using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

Pharmacological Profiling: Conducting a comprehensive evaluation of the compound's biological activity across a range of relevant targets. This would involve in vitro assays to determine its binding affinity and functional activity at various receptors, enzymes, and ion channels.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical features influence its biological activity. This involves synthesizing a library of related compounds and comparing their potencies and selectivities.

Exploration of Therapeutic Potential: Based on the pharmacological profile, investigating the potential of this compound and its derivatives in relevant disease models. This could encompass a wide range of therapeutic areas, given the diverse activities of sulfamide and piperidine-containing compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

1-benzyl-4-(sulfamoylamino)piperidine |

InChI |

InChI=1S/C12H19N3O2S/c13-18(16,17)14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H2,13,16,17) |

InChI Key |

BWJLAMDWWYSFRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of N 1 Benzylpiperidin 4 Yl Sulfamide

Retrosynthetic Analysis of N-(1-Benzylpiperidin-4-yl)sulfamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis identifies two primary disconnection points, suggesting a convergent synthetic strategy.

The first and most logical disconnection is at the nitrogen-sulfur bond of the sulfamide (B24259) moiety (C-N bond disconnection). This bond is typically formed in the final stages of a synthesis. This disconnection yields two key synthons: the 1-benzylpiperidin-4-amine cation and the sulfamide anion. These correspond to the real-world reagents (synthetic equivalents) 1-benzyl-4-aminopiperidine and a suitable sulfamoylating agent like sulfamoyl chloride or chlorosulfonyl isocyanate.

A second disconnection can be made at the benzylic carbon-nitrogen bond of the piperidine (B6355638) ring (C-N bond disconnection). This breaks down the 1-benzyl-4-aminopiperidine intermediate into 4-aminopiperidine (B84694) and a benzylating agent, such as benzyl (B1604629) bromide or benzaldehyde (B42025) .

Further simplifying the 4-aminopiperidine precursor leads to more fundamental starting materials. It can be retrosynthetically derived from 4-piperidone through reductive amination. This multi-step disconnection strategy forms a clear and efficient roadmap for the laboratory synthesis of the target compound, starting from basic chemical building blocks.

Development and Optimization of Synthetic Routes for this compound

The forward synthesis, guided by the retrosynthetic analysis, involves the methodical assembly of the piperidine core, its subsequent N-alkylation, and the final introduction of the sulfamide group.

Strategies for Piperidine Ring Formation and N-Alkylation

The synthesis of the crucial intermediate, 1-benzyl-4-aminopiperidine, is a well-established process. A common and efficient method begins with the N-alkylation of a pre-existing piperidine derivative.

One practical route starts from 1-benzyl-4-piperidone , which is commercially available or can be synthesized. The synthesis of N-benzyl-4-piperidone itself can be accomplished through a condensation reaction involving benzaldehyde, an amine, and an acetone (B3395972) derivative. The subsequent conversion of the ketone group in 1-benzyl-4-piperidone to an amine is typically achieved through reductive amination. This process involves reacting the ketone with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to form the desired 1-benzyl-4-aminopiperidine.

Alternatively, one can start with 4-aminopiperidine and introduce the benzyl group via direct N-alkylation using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base to scavenge the resulting acid. Another approach is the reductive amination of 4-aminopiperidine with benzaldehyde. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

A related synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide demonstrates a two-step process where a primary amine is first reacted with 4-methylbenzenesulfonyl chloride, followed by benzylation of the resulting sulfonamide with benzyl bromide. wikipedia.org This highlights the feasibility of introducing the benzyl group onto a nitrogen atom within the core structure.

Introduction of the Sulfamide Moiety

The final and defining step in the synthesis is the attachment of the sulfamide group (–SO₂NH₂) to the 4-amino position of the 1-benzylpiperidine (B1218667) core. The classic and most direct method for creating a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.org

In this case, 1-benzyl-4-aminopiperidine is treated with sulfamoyl chloride (H₂NSO₂Cl) . The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. wikipedia.org

An alternative approach involves a two-step process starting with chlorosulfonyl isocyanate (CSI). The amine first reacts with CSI, and the resulting intermediate is then hydrolyzed to yield the terminal sulfamide. Another method, useful for creating substituted sulfamides, employs reagents like N,N-dimethylsulfamoyl chloride for the synthesis of N,N-dimethylsulfamide derivatives. A study on the synthesis of novel sulfamides reported reacting amine hydrochloride salts with N,N-dimethysulfamoyl chloride in the presence of triethylamine to achieve the desired products in good yields. unisi.it

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically refining reaction parameters to maximize yield and purity. For the reductive amination step to form the 4-amino intermediate, key variables include the choice of reducing agent, solvent, pH, and temperature. For instance, in the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a related intermediate, the reduction of an imine precursor was achieved using sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system of ethanol (B145695) and THF, yielding the product in 85% yield after recrystallization. nih.gov

For the final sulfamoylation step, the choice of base is critical. Tertiary amines like triethylamine are commonly used, but sterically hindered bases may be employed to prevent side reactions. The reaction temperature is typically kept low (0 °C to room temperature) to control reactivity and minimize the formation of impurities. The molar ratio of the amine, sulfamoylating agent, and base must be carefully controlled. An excess of the amine or base can be used to ensure complete consumption of the sulfamoyl chloride. Purification is paramount, and column chromatography is often employed to isolate the final product from unreacted starting materials and byproducts. The synthesis of N′-(1-benzylpiperidin-4-ylidene)acetohydrazide from acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one reported a 90% yield after crystallization, demonstrating that high efficiency is achievable in reactions involving the N-benzylpiperidone core. nih.gov

Preparation of this compound Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR), chemists systematically modify the structure of a lead compound and evaluate the resulting changes in biological activity. This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Strategies for Substitutions on the Benzyl Group

The benzyl group of this compound is a prime target for modification due to its synthetic accessibility and its potential to interact with biological targets through various forces. Derivatives are typically prepared by employing substituted benzylating agents in the synthetic route described in section 2.2.1.

Instead of using benzaldehyde or benzyl bromide, a diverse array of substituted benzaldehydes or substituted benzyl bromides can be used. These reagents, bearing different functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano) at various positions (ortho, meta, para) on the aromatic ring, are largely commercially available.

The synthesis would proceed via reductive amination of 4-aminopiperidine with a substituted benzaldehyde or by direct alkylation with a substituted benzyl bromide. This approach allows for the generation of a library of compounds where the only structural variable is the substitution pattern on the benzyl ring. Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have successfully employed this strategy to probe the effects of substitution on receptor binding affinity, finding that different substituents significantly influenced the compound's selectivity.

This systematic modification enables researchers to map the electronic and steric requirements of the target's binding site, guiding the design of more effective and specific molecules.

Modifications of the Piperidine Ring at Position 4

The 4-position of the N-benzylpiperidine core is a common site for synthetic modification, often starting from the readily available precursor, 1-benzyl-4-piperidone. The reactivity of this ketone allows for a wide range of chemical transformations to introduce diverse functional groups and build molecular complexity. researchgate.net

One of the most fundamental reactions is reductive amination, which converts the piperidone into a 4-amino-1-benzylpiperidine (B41602) intermediate. This amine then serves as a nucleophile to be acylated, alkylated, or used in the formation of ureas, thioureas, and the parent sulfamide itself.

Further modifications at the C4-position often involve olefination reactions followed by subsequent chemical transformations. For instance, the Wittig reaction can be employed to introduce a carbon-carbon double bond, which can then be subjected to hydrogenation, epoxidation, or dihydroxylation to introduce new functionalities and stereocenters. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared using a key homologation step of the ketone at position 4. nih.gov

Condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds can yield benzylidene derivatives. For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, demonstrating the utility of this approach for creating extended conjugated systems attached to the piperidine ring. nih.gov

Another strategy involves the conjugate addition of nucleophiles to α,β-unsaturated ketones derived from the piperidone. Oxidation of N-protected piperidin-4-ones can yield vinylogous amides, which then undergo conjugate addition with reagents like phenylboronic acid, allowing for the introduction of aryl groups at the 4-position. nih.gov The resulting substituted piperidones can be further elaborated.

The table below summarizes various synthetic strategies for modifying the 4-position of the 1-benzylpiperidine ring, starting from 1-benzyl-4-piperidone.

| Starting Material | Reagents & Conditions | Product Type at Position 4 | Reference |

| 1-Benzyl-4-piperidone | 1. NH₂OH·HCl; 2. H₂, Raney Ni | 4-Amino | - |

| 1-Benzyl-4-piperidone | Wittig Reagent (e.g., Ph₃P=CH₂) | 4-Methylene | nih.gov |

| 1-Benzyl-4-piperidone | Malononitrile, Piperidine (Knoevenagel) | 4-Dicyanomethylene | nih.gov |

| 1-Benzyl-4-piperidone | 1. IBX (Oxidation); 2. Phenylboronic Acid (Conj. Add.) | 4-Phenyl | nih.gov |

| 1-Benzyl-4-piperidone | 1. Aniline, KCN; 2. H₂SO₄ (Hydrolysis) | 4-Anilino-4-carboxamide | google.com |

This table presents generalized examples of reactions at the piperidine-4-position.

Derivatization of the Sulfamide Nitrogen

The sulfamide moiety (R-NH-SO₂-NH-R') offers two nitrogen atoms that can be derivatized, leading to symmetrically or unsymmetrically substituted analogues. The synthesis of N-substituted sulfamides is a crucial area of research, as these modifications can significantly impact the compound's physicochemical and pharmacological properties. acs.org

Several modern synthetic methods allow for the controlled derivatization of sulfamide nitrogens. One approach involves the initial formation of a sulfamic acid salt from an amine and a sulfur trioxide complex (e.g., SO₃·pyridine). This salt can then be activated, for example with triphenylphosphine (B44618) ditriflate, and trapped with a nitrogen nucleophile to form an unsymmetrical sulfamide. This method is valuable for creating differentially substituted products. nih.govacs.org

Another powerful set of techniques falls under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. organic-chemistry.org This approach uses highly stable and readily available reagents like sulfamoyl fluorides (R₂NSO₂F) or fluorosulfates (ROSO₂F), which react with amines under mild conditions, often catalyzed by agents like calcium triflimide and DABCO, to provide sulfamides in high yields. organic-chemistry.orgorganic-chemistry.org

For the derivatization of a pre-existing sulfamide, such as this compound, direct N-alkylation or N-arylation can be performed. This typically involves deprotonation of the sulfamide nitrogen with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide or an activated aryl halide). The choice of base and reaction conditions is critical to control the site of derivatization and avoid side reactions.

The table below outlines some modern methodologies applicable to the derivatization of sulfamide nitrogens.

| Method | Reagents | Description | Reference |

| Activation of Sulfamic Acid Salts | 1. SO₃·pyr, Et₃N; 2. Ph₃PO, Tf₂O; 3. R₂NH | Forms an unsymmetrical sulfamide via an activated intermediate. | nih.gov |

| SuFEx Click Chemistry | Sulfamoyl Fluoride (R₂NSO₂F), Amine, Ca(NTf₂)₂/DABCO | Mild and efficient coupling of sulfamoyl fluorides with amines. | organic-chemistry.orgorganic-chemistry.org |

| One-Flow Synthesis | Chlorosulfonic Acid, Amine 1, Amine 2 | Rapid, continuous flow synthesis of unsymmetrical sulfamides. | organic-chemistry.org |

| Sulfamoylation Reagent | N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide | Allows sulfamoylation of amines under very mild conditions. | organic-chemistry.org |

This table presents examples of synthetic methods for forming or derivatizing sulfamide groups.

Stereochemical Considerations in the Synthesis of this compound Analogues

The introduction of stereocenters into piperidine-based structures can have a profound impact on their biological activity and selectivity. researchgate.net For analogues of this compound, stereochemistry can arise from substitution on the piperidine ring itself or on its appendages.

The piperidine ring typically adopts a chair conformation. For a 4-substituted piperidine, the substituent can exist in either an axial or an equatorial position. The equatorial conformation is generally more stable for bulky substituents to minimize steric interactions.

If a second substituent is introduced onto the piperidine ring (e.g., at the 2-, 3-, 5-, or 6-position), cis/trans diastereomers are possible. The synthesis of specific diastereomers often requires stereocontrolled methods. This can be achieved by:

Using a Chiral Starting Material: Employing a commercially available chiral piperidine or a chiral precursor ensures that the stereochemistry is set from the beginning of the synthetic sequence.

Diastereoselective Reactions: Utilizing reactions that favor the formation of one diastereomer over another. For example, the reduction of a substituted piperidone might proceed with facial selectivity, influenced by existing stereocenters or directing groups.

Chiral Resolution: Separating a mixture of enantiomers or diastereomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent.

The introduction of a chiral center can significantly alter the way a molecule interacts with its biological target. It can lead to enhanced binding affinity, improved selectivity between receptor subtypes, and modulated physicochemical properties. researchgate.net For example, studies on chiral piperidine scaffolds have shown that changing the spatial configuration of substituents can effectively alter properties like lipophilicity and pKa, which in turn affects pharmacokinetics. researchgate.net Therefore, the stereoselective synthesis of analogues of this compound is a critical strategy for optimizing their potential as therapeutic agents.

Preclinical Pharmacological Investigation of N 1 Benzylpiperidin 4 Yl Sulfamide and Analogues

Target Identification and Engagement Studies for N-(1-Benzylpiperidin-4-yl)sulfamide

Target identification for this compound and its analogues has primarily involved assessing their binding affinity for specific receptors and their ability to modulate enzyme activity. These studies are crucial for elucidating the molecular targets through which these compounds exert their pharmacological effects.

In Vitro Receptor Binding Assays

Research has extensively focused on the interaction of N-benzylpiperidine derivatives with sigma (σ) receptors, which are recognized as promising targets for therapeutic intervention in neurological disorders and cancer. nih.gov

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at σ1 and σ2 receptors. The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity and selectivity for σ1 receptors. nih.gov Substitutions on the phenylacetamide aromatic ring were found to influence binding affinity and selectivity. For instance, the 2-fluoro-substituted analogue exhibited the highest selectivity for σ1 receptors among the tested compounds. nih.gov These compounds generally showed high affinity for σ1 receptors and low to moderate affinity for σ2 receptors. nih.gov

Competition binding studies using radioiodinated N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) in MCF-7 breast cancer cells demonstrated high-affinity binding, confirming the expression of sigma receptors in these cells. nih.govnih.govresearchgate.net Scatchard analysis revealed saturable binding, indicating a finite number of binding sites. nih.gov

Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent ligand with high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. nih.gov

Table 1: Sigma Receptor Binding Affinities of N-Benzylpiperidine Analogues

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 | 3.90 nM | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2 | 240 nM | nih.gov |

| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 | 3.56 nM | nih.gov |

| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ2 | 667 nM | nih.gov |

| 4-[¹²⁵I]BP (vs. Haloperidol) | Sigma (in MCF-7 cells) | 4.6 nM | nih.gov |

| 4-[¹²⁵I]BP (vs. DTG) | Sigma (in MCF-7 cells) | 56 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 nM | nih.gov |

Enzyme Inhibition/Activation Profiling (e.g., Cholinesterases, Carbonic Anhydrase)

The sulfamide (B24259) group (–SO₂NH–) is a key pharmacophore in many potent inhibitors of carbonic anhydrases (CAs). sid.ir Additionally, the N-benzylpiperidine moiety is a core component of established cholinesterase (ChE) inhibitors like donepezil. researchgate.net Consequently, research has heavily investigated analogues for their inhibitory potential against these two enzyme families.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including tumorigenesis. nih.gov Several novel sulfamide and sulfonamide derivatives have been shown to be effective inhibitors of various human CA (hCA) isoforms.

A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to this compound, revealed potent inhibitory activity against several hCA isoforms. The benzyl-substituted derivative in this series showed a Kᵢ of 8.3 nM against hCA IX and exhibited selectivity over hCA I and hCA II. nih.govnih.gov Generally, compounds in this class inhibited hCA I, II, IX, and XII at nanomolar concentrations. nih.govnih.gov Other studies on novel benzylsulfamides and N-(4-sulfamoylphenyl) carboxamide derivatives have also reported potent inhibition of hCA isoforms, with some compounds showing selectivity towards specific isoforms like hCA II and hCA XII. sid.irmdpi.com

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Analogues

| Compound Series/Analogue | Target Isoform | Inhibition Constant (Ki) | Source |

| Benzyl-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Cmpd 11) | hCA IX | 8.3 nM | nih.gov |

| Benzyl-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Cmpd 11) | hCA I | ~49.8 nM (6-fold less potent than vs hCA IX) | nih.gov |

| Benzyl-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Cmpd 11) | hCA II | ~33.2 nM (4-fold less potent than vs hCA IX) | nih.gov |

| n-Heptyl-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Cmpd 12) | hCA IX | 5.6 nM | nih.gov |

| n-Octyl-substituted 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Cmpd 13) | hCA IX | 8.1 nM | nih.gov |

Cholinesterase (ChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The N-benzylpiperidine core is a well-established feature of many ChE inhibitors. researchgate.net

A series of 1,3-dimethylbenzimidazolinone derivatives containing the N-benzylpiperidine moiety were synthesized and evaluated as ChE inhibitors. nih.gov Compounds with a sulfonamide linker showed significant BChE inhibitory activity, highlighting the importance of this group for BChE inhibition. tandfonline.com One compound in this series, 15b , showed an IC₅₀ value of 0.39 µM against AChE, while another, 15j , had an IC₅₀ of 0.16 µM against BChE. nih.govtandfonline.com Kinetic studies revealed a competitive mode of inhibition. nih.gov

Other research on N-benzylpiperidine carboxamide derivatives also yielded potent AChE inhibitors, with the most active analogue showing an IC₅₀ value of 0.41 µM. nih.gov Hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines also demonstrated effective inhibitory activity against both AChE and BChE. researchgate.net

Table 3: Cholinesterase (ChE) Inhibitory Activity of N-Benzylpiperidine Analogues

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

| Compound 15b (1,3-dimethylbenzimidazolinone derivative) | eeAChE | 0.39 µM | nih.govtandfonline.com |

| Compound 15j (1,3-dimethylbenzimidazolinone derivative) | eqBChE | 0.16 µM | nih.govtandfonline.com |

| Compound 28 (N-benzylpiperidine carboxamide derivative) | AChE | 0.41 µM | nih.gov |

| Compound 20 (N-benzylpiperidine carboxamide derivative) | AChE | 5.94 µM | nih.gov |

| Compound 17 (α-lipoic acid hybrid) | AChE | 1.75 µM | researchgate.net |

| Compound 17 (α-lipoic acid hybrid) | BChE | 5.61 µM | researchgate.net |

Protein Interaction Studies

Molecular docking and dynamics studies have provided insights into the binding modes of N-benzylpiperidine analogues with their target proteins.

For CA inhibitors, docking studies revealed that the high selectivity of certain compounds towards tumor-associated hCA isoforms (hCA IX and XII) is due to favorable interactions within their active sites that are not observed in cytosolic isoforms like hCA I and II. nih.govnih.gov The sulfonamide group's negatively charged nitrogen coordinates with the active site Zn(II) ion and forms a hydrogen bond with a conserved histidine residue (His94). mdpi.com

In the case of cholinesterase inhibitors, molecular modeling showed that a benzimidazolinone derivative could simultaneously occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The N-benzylpiperidine moiety's benzyl (B1604629) ring was observed to interact with Trp86 in the CAS via π–π stacking. The sulfonamide group formed crucial hydrogen bonds with Phe295 and Arg296, while the sulfur atom engaged in π–sulfur interactions. nih.gov

For sigma receptor ligands, docking studies of pyridine-based analogues showed that the N-benzyl-piperidinium system binds within a pocket formed by several key amino acid residues, with interactions such as π–anion interactions with glutamate (B1630785) residues stabilizing the ligand in the active site. nih.gov

Cellular Mechanism of Action Studies

Beyond direct target engagement, investigations have explored the downstream effects of these compounds on cellular signaling and processes, particularly in the context of cancer.

Investigation of Intracellular Signaling Pathways

Analogues of this compound have been shown to modulate key intracellular signaling pathways implicated in cancer.

One study on novel N-(heterocyclylphenyl)benzenesulfonamides identified them as inhibitors of the Wnt/β-catenin signaling pathway. researchgate.net This pathway is frequently deregulated in various cancers, leading to the aberrant accumulation of β-catenin in the nucleus and subsequent oncogene expression. Certain sulfonamide compounds were found to inhibit β-catenin-responsive transcription. researchgate.net

Another study on a sulfonamide derivative, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (B165840) (PMSA), demonstrated that it targets the KEAP1-NRF2-GPX4 axis. nih.gov This pathway is critical for cellular defense against oxidative stress, and its modulation by PMSA was linked to the induction of ferroptosis, a specific form of regulated cell death. nih.gov

Effects on Cellular Processes (e.g., cell viability, proliferation, migration in in vitro models)

The modulation of cellular targets and signaling pathways by these compounds translates into tangible effects on fundamental cellular processes.

Sulfonamide derivatives have been shown to inhibit the viability of various cancer cell lines. researchgate.net For example, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA) decreased the viability of SKOV3 ovarian cancer cells and 22RV1 prostate cancer cells in a dose-dependent manner. nih.gov This compound also inhibited colony formation and migration of tumor cells. nih.gov

Similarly, sulfonamide inhibitors of the Wnt/β-catenin pathway demonstrated strong inhibition of viability in a panel of cancer cells, including colorectal and triple-negative breast cancer cell lines. researchgate.net

Table 4: Effects of Analogues on Cancer Cell Viability

| Compound | Cell Line | Effect | IC₅₀ | Source |

| PMSA | SKOV3 (Ovarian Cancer) | Decreased Viability | 3.451 µM | nih.gov |

| PMSA | 22RV1 (Prostate Cancer) | Decreased Viability | 1.182 µM | nih.gov |

| Sulfonamide Inhibitor (Cmpd 9) | SW480 (Colorectal Cancer) | Induced Cell Death | - | researchgate.net |

| Sulfonamide Inhibitor (Cmpd 9) | HCT116 (Colorectal Cancer) | Induced Cell Death | - | researchgate.net |

Gene Expression and Proteomic Analysis in Response to this compound

Currently, there is a lack of publicly available scientific literature detailing specific gene expression or proteomic analysis studies conducted in response to treatment with this compound.

In Vitro Functional Assays

While direct studies on this compound are limited, research on structurally related N-(1-benzylpiperidin-4-yl) amides and acetamides has consistently demonstrated high affinity for sigma receptors, particularly the sigma-1 subtype. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and showed high affinity for sigma-1 receptors with low to moderate affinity for sigma-2 receptors. nih.gov The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, for instance, displayed a high affinity and selectivity for sigma-1 receptors, with Ki values of 3.90 nM for sigma-1 and 240 nM for sigma-2 receptors. nih.gov

Similarly, a radiolabeled analogue, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, exhibited high affinity for both sigma-1 and sigma-2 receptor subtypes in MCF-7 breast cancer cells. researchgate.netnih.gov Competition binding studies with known sigma ligands like haloperidol (B65202) and DTG resulted in dose-dependent displacement, with Ki values of 4.6 nM and 56 nM, respectively. researchgate.net Scatchard analysis of this radioligand in MCF-7 cells revealed saturable binding with a Kd of 26 nM and a Bmax of 4000 fmol/mg protein. researchgate.netnih.gov

The consistent high affinity of the N-(1-benzylpiperidin-4-yl) scaffold for sigma receptors across different amide and acetamide (B32628) derivatives suggests that this compound is also likely to interact with these receptors. The nature of this interaction, whether as an agonist or antagonist, would require specific functional assays for the sulfamide compound itself.

Table 1: Sigma Receptor Binding Affinities of N-(1-Benzylpiperidin-4-yl) Analogues

| Compound | Receptor Subtype | Cell Line | Binding Affinity (Ki/Kd) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 | - | 3.90 nM (Ki) |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-2 | - | 240 nM (Ki) |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (vs. Haloperidol) | MCF-7 | 4.6 nM (Ki) |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (vs. DTG) | MCF-7 | 56 nM (Ki) |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma | MCF-7 | 26 nM (Kd) |

The sulfamide functional group is a key feature in a variety of enzyme inhibitors. While direct enzymatic assays on this compound are not widely reported, studies on related compounds with a sulfamoyl or sulfonamide moiety indicate a strong potential for enzyme inhibition, particularly of carbonic anhydrases (CAs).

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and tested for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.govnih.gov Several of these compounds demonstrated inhibitory activity in the low nanomolar range and showed selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA II. nih.govnih.gov For example, a benzyl derivative within this series (compound 11) exhibited a Ki of 2.7 nM against hCA XII, with approximately 17-fold and 13-fold selectivity over hCA I and hCA II, respectively. nih.gov

Another study focused on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides as selective inhibitors of the brain-associated carbonic anhydrase isoform VII (CA VII), which is implicated in neuropathic pain. unifi.it Certain benzyl-substituted derivatives in this series showed subnanomolar inhibitory constants (Ki) for CA VII and good selectivity over CA I and II. unifi.it These findings suggest that the this compound scaffold is a promising candidate for carbonic anhydrase inhibition.

Table 2: Carbonic Anhydrase Inhibition by Structurally Related Sulfonamides

| Compound Series | Target Enzyme | Key Findings |

|---|---|---|

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA I, II, IX, XII | Nanomolar inhibition, with selectivity for tumor-associated hCA IX and XII. nih.govnih.gov |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | CA VII | Subnanomolar inhibition and selectivity for CA VII over CA I and II. unifi.it |

Preclinical Efficacy Studies in Relevant Biological Models (Excluding Clinical Human Trials)

The potential therapeutic applications of N-(1-benzylpiperidin-4-yl) derivatives have been explored in various in vitro disease models. The high expression of sigma receptors in certain tumor cell lines has prompted investigations into their use in cancer research. A study utilizing the human breast adenocarcinoma cell line, MCF-7, demonstrated that these cells express a high density of sigma receptors. researchgate.netnih.govnih.gov The radiolabeled N-(1-benzylpiperidin-4-yl) analogue, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, showed high-affinity binding to these cells, suggesting the potential for this class of compounds in the context of breast cancer. researchgate.netnih.govnih.gov

Furthermore, the core structure of 4-benzylpiperidine (B145979) has been evaluated for its anti-inflammatory properties using an in vitro membrane stabilization method. rjptonline.org This assay, which measures the ability of a compound to protect red blood cell membranes from lysis induced by heat or hypotonicity, is a recognized index of anti-inflammatory activity. rjptonline.org The results indicated that 4-benzylpiperidine possesses anti-inflammatory properties, suggesting a potential mechanism of action related to membrane stabilization. rjptonline.org

In vivo studies in animal models have provided further evidence for the therapeutic potential of N-(1-benzylpiperidin-4-yl) derivatives. The biodistribution of the radiolabeled compound, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was studied in rats. researchgate.netnih.gov The compound cleared rapidly from the blood but more slowly from the hepatobiliary system. researchgate.netnih.gov Importantly, in vivo specificity for sigma receptors was demonstrated by blocking receptor binding with haloperidol, which resulted in a significant decrease in radioligand accumulation in the brain, kidney, heart, and lung. researchgate.net

The potential of this class of compounds in pain management has also been investigated. A benzyl derivative, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, demonstrated dose-dependent anti-hyperalgesic and antiallodynic effects in an in vivo model of neuropathic pain. unict.it

Moreover, the neuroprotective effects of compounds acting on sigma-1 receptors have been explored. Donepezil, a drug with a notable affinity for sigma-1 receptors, showed neuroprotective effects against amyloid-beta peptide-induced toxicity in mice. nih.gov These protective effects were blocked by a sigma-1 antagonist, highlighting the therapeutic relevance of sigma-1 receptor interaction in models of neurodegeneration. nih.gov Given the likely affinity of this compound for sigma-1 receptors, it may hold similar neuroprotective potential.

Table 3: Summary of In Vivo Studies with N-(1-Benzylpiperidin-4-yl) Analogues

| Compound/Derivative | Animal Model | Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Rat | Specific in vivo binding to sigma receptors in various organs. researchgate.netnih.gov | Diagnostics/Oncology |

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | - | Anti-hyperalgesic and antiallodynic effects. unict.it | Neuropathic Pain |

| Donepezil (Sigma-1 ligand) | Mouse (Amyloid-beta toxicity model) | Neuroprotective effects mediated through sigma-1 receptor interaction. nih.gov | Neurodegenerative Diseases |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1 Benzylpiperidin 4 Yl Sulfamide Derivatives

Design Principles for SAR Studies on N-(1-Benzylpiperidin-4-yl)sulfamide Analogs

The design of this compound analogs for structure-activity relationship (SAR) studies is guided by systematic modifications of its core components: the sulfamide (B24259) moiety, the piperidine (B6355638) ring, and the N-benzyl group. A primary strategy involves altering substituents on the aromatic ring of the benzyl (B1604629) group to probe the effects of electronic and steric properties on receptor binding. nih.gov Additionally, modifications to the sulfamide functional group and the piperidine ring itself are crucial for optimizing activity and selectivity. nih.govresearchgate.net Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are employed to understand how the electrostatic properties of substituents influence binding affinity. nih.gov The overarching goal of these design principles is to develop a comprehensive understanding of the structural requirements for potent and selective biological activity.

Impact of Sulfamide Moiety Modifications on Biological Activity

The sulfamide group is a critical pharmacophore in many biologically active compounds, and its modification in this compound analogs can significantly impact their activity. atauni.edu.trijpsonline.com Research has shown that replacing a carboxamide moiety with a sulfamide can lead to derivatives with enhanced inhibitory activity and improved pharmacokinetic profiles. researchgate.net For instance, in a series of coumarin (B35378) derivatives, the introduction of a sulfamide group resulted in a compound with potent cell growth inhibition and good oral bioavailability. researchgate.net

The nature of the substituents on the sulfamide nitrogen atoms also plays a crucial role. Studies on related sulfonamide derivatives have indicated that the presence of specific substituents can enhance biological effects. For example, in a series of epipodophyllotoxin (B191179) derivatives, those with an aliphatic side chain on the sulfonamide exhibited increased cytotoxicity compared to the parent drug. nih.gov Furthermore, the acidity of the sulfamide group, influenced by N-substitution, can be a key determinant of its biological action. ijpsonline.com

The following table summarizes the impact of modifications to the sulfamide and related moieties on biological activity in different compound series:

| Compound Series | Modification | Impact on Biological Activity |

| Coumarin derivatives | Carboxamide replaced with sulfamide | Enhanced Raf/MEK inhibitory activity and improved oral bioavailability. researchgate.net |

| Epipodophyllotoxin derivatives | Aromatic vs. Aliphatic sulfonamide substituent | Derivatives with aliphatic side chains showed increased cytotoxicity. nih.gov |

| HIV protease inhibitors | Carboxamide replaced with sulfonamide | Led to a series of promising non-amino acid containing inhibitors. ijpsonline.com |

Role of the Piperidine Ring and its Substituents on Pharmacological Profile

The piperidine ring is a fundamental structural element in numerous pharmaceuticals and its presence in this compound is crucial for its pharmacological profile. mdpi.comnih.gov The piperidine moiety often serves as a central scaffold, and its conformation and substitution patterns significantly influence binding to biological targets. mdpi.com

In studies of related N-(1-benzylpiperidin-4-yl)arylacetamide analogs, the piperidine ring was essential for high affinity to sigma receptors. nih.gov The substitution on the piperidine ring can modulate both affinity and selectivity. For example, in a series of CCR5 antagonists, unsubstituted piperidines at the R1 position showed lower binding affinity compared to substituted analogs. nih.gov Furthermore, the stereochemistry of substituents on the piperidine ring can be a critical factor for activity. nih.gov

The table below illustrates the influence of the piperidine ring and its substituents on the pharmacological activity of various compound classes:

| Compound Series | Role of Piperidine Ring/Substituents | Outcome |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Essential scaffold | High affinity for sigma receptors. nih.gov |

| 3-(4-benzylpiperidin-1-yl)propylamine congeners | R1 position substitution | Unsubstituted piperidines had lower binding affinity as CCR5 antagonists. nih.gov |

| Donepezil–N-[(5-benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids | Para-hydroxy substitution | Increased MAO inhibitory effect. nih.gov |

| Histamine H3/Sigma-1 receptor antagonists | Piperidine vs. Piperazine core | Piperidine was critical for high sigma-1 receptor activity. nih.gov |

Influence of the N-Benzyl Substituent on Target Binding and Selectivity

The N-benzyl group is a key feature of the this compound scaffold, and modifications to this moiety have a profound impact on target binding and selectivity. nih.gov The benzyl group can engage in crucial cation-π interactions with target proteins, contributing significantly to binding affinity. nih.gov

In SAR studies of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, substitution on the aromatic ring of the benzyl group was explored. nih.govresearchgate.net While some substitutions resulted in a slight decrease or similar affinity for sigma-1 receptors, halogen substitution on both the phenylacetamide and benzyl aromatic rings led to a significant increase in affinity for sigma-2 receptors. nih.govresearchgate.net This highlights the role of the N-benzyl substituent in modulating selectivity between receptor subtypes.

The following table summarizes the effects of N-benzyl substituent modifications on receptor binding and selectivity:

| Compound Series | Modification of N-Benzyl Group | Effect on Binding and Selectivity |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Substitution on the aromatic ring | Similar or slightly decreased affinity for sigma-1 receptors. nih.govresearchgate.net |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Halogen substitution on both phenylacetamide and benzyl rings | Similar affinity for sigma-1 receptors and significantly increased affinity for sigma-2 receptors. nih.govresearchgate.net |

Exploration of Linker Modifications between Piperidine and Sulfamide

While direct information on linker modifications specifically between the piperidine and sulfamide moieties in this compound is not extensively available in the provided search results, related studies on similar scaffolds offer valuable insights. The nature and length of the linker connecting different pharmacophoric elements are critical for optimal interaction with the target protein.

In a series of novel N-benzylpiperidine carboxamide derivatives, the ester linker in a lead compound was replaced with a more metabolically stable amide linker. nih.gov This modification, along with changes to other parts of the molecule, resulted in potent acetylcholinesterase inhibitors. nih.gov In another study on pyridine (B92270) derivatives, the length of the linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine ring played a crucial role in sigma-1 receptor affinity. nih.gov Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity. nih.gov These findings suggest that a systematic exploration of the linker between the piperidine and sulfamide groups in this compound could be a fruitful strategy for optimizing its pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) and other computational chemistry methods are powerful tools for understanding the SAR of this compound and its analogs. nih.govnih.gov These approaches aim to correlate the chemical structure of compounds with their biological activity, providing insights for the design of more potent and selective molecules.

3D-QSAR studies, such as CoMFA and CoMSIA, have been successfully applied to sulfonamide derivatives to identify key structural features for activity. nih.gov These models generate contour plots that highlight regions where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for biological activity. For instance, in a study of BRD4 inhibitors, CoMFA and CoMSIA analyses indicated that bulkier substituents on the pyridinone ring and hydrophobic/electrostatic substituents on the methoxy-substituted phenyl ring enhance interactions with the target. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations provide a detailed view of how this compound derivatives interact with their biological targets at the atomic level. nih.govnih.gov Docking studies predict the preferred binding orientation and conformation of a ligand within the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

MD simulations are then used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov These simulations can reveal important dynamic aspects of the interaction that are not captured by static docking poses. For example, in a study of novel cholinesterase inhibitors, MD simulations indicated a close correlation between the binding of a lead compound and the FDA-approved drug donepezil. nih.gov Similarly, for a series of antidiabetic agents, MD simulations confirmed the stability of the most active compound in the binding site of the target proteins. nih.gov These computational techniques are invaluable for rationalizing experimental SAR data and guiding the design of new, more effective this compound analogs.

ADME Prediction (in silico) for Candidate Selection

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an essential component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. scispace.com For novel this compound derivatives, a variety of computational models can be employed to predict their ADME properties.

These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Predicted ADME Properties for this compound Derivatives:

| Property | Predicted Outcome for this compound Analogs | Rationale and Significance |

| Human Intestinal Absorption (HIA) | High | Compounds with good intestinal absorption are more likely to be orally bioavailable. |

| Blood-Brain Barrier (BBB) Permeation | Variable (likely permeable) | The benzyl and piperidine moieties can increase lipophilicity, potentially allowing the molecule to cross the BBB. This is desirable for CNS targets but may be a liability for peripherally acting drugs. |

| CYP450 Metabolism | Likely substrate for CYP2D6 and CYP3A4 | The N-benzylpiperidine scaffold is a known substrate for these major drug-metabolizing enzymes. Metabolism at the benzyl group or piperidine ring is a common metabolic pathway. springermedizin.de |

| Plasma Protein Binding (PPB) | High | The lipophilic nature of the benzyl and aryl groups suggests a high degree of binding to plasma proteins like albumin. |

| Aqueous Solubility | Low to Moderate | The presence of the sulfamide group can improve solubility compared to more lipophilic analogs, but the overall molecule is likely to have limited aqueous solubility. |

| hERG Inhibition | Potential for Inhibition | The basic nitrogen in the piperidine ring is a structural feature that can sometimes be associated with hERG channel inhibition, a key cardiotoxicity concern. This would need to be carefully evaluated. |

Data Table of Predicted Physicochemical Properties for Representative Analogues:

The following table presents predicted physicochemical properties for hypothetical this compound derivatives, illustrating how these parameters are used in candidate selection.

| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |

| N-(1-benzylpiperidin-4-yl)benzenesulfonamide | 346.47 | 3.2 | 64.9 | 1 | 3 | 0 |

| N-(1-benzylpiperidin-4-yl)-4-chlorobenzenesulfonamide | 380.92 | 3.9 | 64.9 | 1 | 3 | 0 |

| N-(1-benzylpiperidin-4-yl)-4-methoxybenzenesulfonamide | 376.50 | 3.1 | 74.1 | 1 | 4 | 0 |

By integrating these in silico predictions, researchers can prioritize the synthesis and testing of this compound derivatives that possess a balanced profile of biological activity and drug-like properties, thereby increasing the efficiency and success rate of the drug discovery process.

Preclinical Pharmacokinetic and Preliminary Adme Studies of N 1 Benzylpiperidin 4 Yl Sulfamide

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and potential for in vivo efficacy. researchgate.net In vitro systems such as liver microsomes and hepatocytes are routinely employed to assess the susceptibility of a compound to biotransformation. researchgate.netspringernature.com These assays provide an early indication of a compound's intrinsic clearance, which can be used to predict its in vivo hepatic clearance and half-life. researchgate.net

Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs. thermofisher.com Incubating the test compound with liver microsomes in the presence of cofactors like NADPH initiates the metabolic process. nih.gov The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its in vitro half-life (t½) and intrinsic clearance (CLint). springernature.com

Hepatocytes, which are intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, such as glucuronosyltransferases and sulfotransferases. thermofisher.com This allows for the evaluation of both oxidative and conjugative metabolic pathways. thermofisher.com Metabolic stability assays in hepatocytes are conducted by incubating the compound with a suspension of cryopreserved or fresh hepatocytes. nih.gov

Illustrative Data Table: In Vitro Metabolic Stability

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 45 | 30.8 |

| Rat | 25 | 55.4 | |

| Mouse | 18 | 77.0 | |

| Hepatocytes | Human | 66 | 20.9 |

| Rat | 12 | 116 | |

| Mouse | 10 | 140 |

This table presents illustrative data to demonstrate typical output from metabolic stability studies and is not actual data for N-(1-Benzylpiperidin-4-yl)sulfamide.

Absorption and Distribution Studies (e.g., Caco-2 permeability, plasma protein binding)

Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. nih.govresearchgate.net When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov The apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer is determined by adding the compound to either the apical (AP) or basolateral (BL) side and measuring its appearance on the opposite side over time. nih.gov

A high Papp value (typically >10 x 10⁻⁶ cm/s) suggests good intestinal permeability, while a low value indicates poor absorption. researchgate.net The ratio of the basolateral-to-apical (B-A) Papp to the apical-to-basolateral (A-B) Papp, known as the efflux ratio, can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein. researchgate.net

Illustrative Data Table: Caco-2 Permeability

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Propranolol (High Permeability Control) | 25.2 | 23.8 | 0.94 | High |

| Ranitidine (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |

| Test Compound | 15.8 | 17.1 | 1.08 | High |

This table presents illustrative data and is not actual data for this compound.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its therapeutic target. nih.govnih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov High plasma protein binding can reduce the effective concentration of the drug at the site of action and may prolong its half-life. The percentage of plasma protein binding is typically determined using methods such as equilibrium dialysis or ultrafiltration.

Illustrative Data Table: Plasma Protein Binding

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

| Human | 98.5 | 1.5 |

| Rat | 97.2 | 2.8 |

| Mouse | 96.8 | 3.2 |

This table presents illustrative data and is not actual data for this compound.

Metabolite Identification in Preclinical Biological Systems

Identifying the metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites. researchgate.net In vitro systems like hepatocytes and liver microsomes are used for initial metabolite profiling. nih.govresearchgate.net Following incubation of the parent compound, the samples are analyzed using high-resolution mass spectrometry (HR-MS) to detect and structurally characterize the metabolites formed. researchgate.net

Common metabolic pathways include oxidation (hydroxylation, N-dealkylation, O-dealkylation), reduction, hydrolysis, and conjugation with endogenous molecules such as glucuronic acid or sulfate. For this compound, potential metabolic pathways could include hydroxylation of the benzyl (B1604629) or piperidine (B6355638) ring, N-debenzylation, and sulfation or glucuronidation of any resulting hydroxylated metabolites.

Excretion Pathways in Preclinical Models (non-human)

To determine the routes and rates of elimination of a drug and its metabolites from the body, excretion studies are conducted in preclinical animal models, such as rats or dogs. After administration of a radiolabeled version of the compound, urine, feces, and bile are collected over a period of time. The total radioactivity in each matrix is measured to determine the primary route of excretion. The parent compound and its metabolites are then identified and quantified in each matrix to create a complete picture of the drug's disposition. This information is vital for predicting human excretion pathways and for designing human ADME studies.

Potential Therapeutic Applications and Translational Research Avenues for N 1 Benzylpiperidin 4 Yl Sulfamide

Exploration in Neuropharmacology Research

The N-benzylpiperidine moiety is a recognized pharmacophore in the design of compounds targeting the central nervous system. Consequently, derivatives of N-(1-Benzylpiperidin-4-yl)sulfamide are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.

A primary strategy in Alzheimer's therapy is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine (B1216132) levels in the brain. nih.gov Research has led to the development of N-benzylpiperidine-based compounds that show potent inhibitory activity against these enzymes. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar IC50 values for both AChE and BChE. nih.gov Specifically, compounds 15b and 15j from this series demonstrated significant neuroprotective effects against oxidative stress in PC12 cells and improved memory in animal models. nih.gov

Similarly, novel N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential cholinesterase inhibitors. nih.gov These compounds, where the ester linkage of a lead compound was replaced with a more stable amide linker, also showed promising in vitro activity against acetylcholinesterase. nih.gov

Another avenue of exploration in neuropharmacology is the modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in synaptic plasticity and neuronal function. researchgate.net Antagonists of the NR1A/2B subtype of the NMDA receptor have been identified from a series of 4-benzyl-1-piperidinylalkynyl-substituted heterocyclic compounds. nih.gov One such compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, has shown potential in models of Parkinson's disease. nih.gov The involvement of NMDA receptors in pain signaling also makes NMDA receptor antagonists a subject of interest for developing novel analgesics. nih.govresearchgate.net

Investigation as a Potential Antineoplastic Agent in Preclinical Oncology Models

The potential of this compound derivatives as anticancer agents is an active area of preclinical research. mdpi.com These investigations often focus on the role of sigma receptors, which are overexpressed in various tumor cell lines, including breast cancer. researchgate.netnih.gov

Radiolabeled derivatives, such as [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, have been synthesized and shown to bind with high affinity to sigma receptors in MCF-7 breast cancer cells. researchgate.netnih.govnih.gov This suggests their potential utility in imaging and potentially treating sigma receptor-positive tumors. nih.gov Competition binding studies have demonstrated the high affinity and specificity of these ligands for sigma receptors. nih.gov

Furthermore, the development of inhibitors of oxidative phosphorylation (OXPHOS) presents a promising strategy for targeting cancers that rely on aerobic metabolism. nih.gov A series of benzene-1,4-disulfonamides were optimized to create potent and metabolically stable OXPHOS inhibitors, with some compounds showing significant tumor suppression in pancreatic cancer models. nih.gov

The structural framework of this compound is also found in compounds designed as potent and selective sigma-1 receptor ligands. A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for sigma-1 receptors, which are implicated in the regulation of cell survival and proliferation. nih.gov

Research into Antimicrobial or Antiviral Properties

The structural motif of N-substituted piperidines is present in various compounds explored for their antimicrobial and antiviral activities. researchgate.netnih.gov The sulfonamide group itself is a well-established pharmacophore in antibacterial drugs, and its incorporation into heterocyclic structures like piperidine (B6355638) has led to the discovery of compounds with a broad spectrum of biological activity, including antiviral properties. nih.gov

Recent research has highlighted the potential of sulfonamide derivatives in combating various viruses. nih.gov These compounds have shown activity against a range of viruses, including enteroviruses, influenza viruses, and human immunodeficiency virus (HIV). nih.gov For example, N-benzyl 4,4-disubstituted piperidines have been identified as influenza H1N1 virus inhibitors that act by a novel mechanism involving the viral hemagglutinin protein. csic.es

In the context of HIV, piperidine-linked aminopyrimidine derivatives have been discovered as potent non-nucleoside reverse transcriptase inhibitors with broad activity against drug-resistant viral strains. researchgate.net The N-benzyl derivatives, in particular, have shown a promising profile. researchgate.net

Other Emerging Preclinical Applications

Beyond the primary areas of neuropharmacology, oncology, and infectious diseases, derivatives of this compound are being investigated for other potential therapeutic applications, such as their anti-inflammatory and antioxidant properties. mdpi.com

Oxidative stress is a contributing factor to various diseases, including neurodegenerative disorders. researchgate.net Research into 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives has revealed compounds with potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. researchgate.net Some of these derivatives exhibited antioxidant values comparable to or more potent than standard antioxidants. researchgate.net

Hybrid molecules combining the N-benzylpiperidine scaffold with other pharmacologically active moieties are also being explored. For instance, hybrids of (alpha)-lipoic acid and 4-amino-1-benzyl piperidines have been synthesized and evaluated for their antioxidant and cholinesterase inhibitory activities. researchgate.net Novel benzene (B151609) sulfonamide-piperazine hybrids have also demonstrated significant antioxidant capacity and enzyme inhibitory potential. nih.gov

This compound as a Lead Compound for Drug Discovery and Development

The this compound scaffold serves as a valuable starting point for the discovery and development of new drugs. drugbank.com Its structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Medicinal chemistry campaigns often focus on structure-activity relationship (SAR) studies to understand how different substituents on the benzyl (B1604629) and piperidine rings, as well as modifications to the sulfamide (B24259) linker, affect biological activity. researchgate.netnih.gov

For example, SAR studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma-1 receptor ligands revealed that substitutions on the aromatic rings significantly influence binding affinity and selectivity. researchgate.netnih.gov Similarly, in the development of cholinesterase inhibitors, replacing an ester linker with a more metabolically stable amide linker led to promising new compounds. nih.gov

The versatility of this scaffold is further demonstrated by its use in creating polyfunctional molecules that can interact with multiple biological targets. This multi-target approach is considered a promising strategy for treating complex diseases like Alzheimer's. nih.gov For instance, pyridine (B92270) derivatives incorporating a 1-benzylpiperidin-4-yl moiety have been designed to exhibit potent dual-target activities against cholinesterases and sigma-1 receptors. nih.gov

The ongoing research into this compound and its derivatives underscores its importance as a lead compound in the quest for novel and effective therapeutic agents for a wide range of diseases.

Future Research Directions and Challenges for N 1 Benzylpiperidin 4 Yl Sulfamide

Identification of Novel Biological Targets for N-(1-Benzylpiperidin-4-yl)sulfamide

While the primary biological targets identified for the N-(1-benzylpiperidin-4-yl) scaffold are the sigma-1 (σ1) and sigma-2 (σ2) receptors, future research will likely focus on a more nuanced understanding of these interactions and the exploration of additional targets. Analogues of this compound have demonstrated high affinity for sigma receptors, which are implicated in a variety of neurological disorders and cancer. nih.govrsc.orgnih.govnih.govrsc.orgnih.gov

The exploration for novel biological targets may also extend to other receptor families. For instance, the introduction of a chiral center in the piperidine (B6355638) ring of similar compounds has been shown to modulate selectivity against targets like the GABAa receptor. researchgate.net Therefore, systematic screening of this compound and its derivatives against a broad panel of receptors and enzymes could unveil previously unknown biological activities, opening up new therapeutic avenues.

Advanced Synthetic Methodologies for Complex Analogues

The development of advanced synthetic methodologies is paramount for generating a diverse library of this compound analogues with improved potency, selectivity, and pharmacokinetic properties. The piperidine ring is a common motif in many approved drugs, and numerous methods for its synthesis and functionalization have been developed. rsc.orgnih.govajchem-a.com

Future synthetic efforts will likely focus on stereoselective methods to control the chirality of substituted piperidines, as stereochemistry can significantly impact biological activity and selectivity. rsc.orgresearchgate.net Modern techniques such as catalytic C-H functionalization, multicomponent reactions, and domino reactions offer efficient pathways to complex piperidine structures. rsc.orgnih.govresearchgate.net For instance, a novel two-step process combining biocatalytic C-H oxidation and radical cross-coupling has been shown to simplify the synthesis of complex piperidines, reducing the number of steps and reliance on expensive catalysts like palladium. news-medical.net The application of such innovative synthetic strategies will be crucial for creating novel analogues of this compound with tailored properties.

Integration with Multi-Target Ligand Design Strategies

The concept of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a growing area in drug discovery. springernature.comumn.edu This approach can offer improved efficacy and a reduced likelihood of drug resistance. The N-(1-benzylpiperidin-4-yl) scaffold is well-suited for this strategy.

A notable example is a polyfunctionalized pyridine (B92270) derivative incorporating a 1-benzylpiperidin-4-yl moiety, which exhibited potent dual-target activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside high affinity for the σ1 receptor. nih.gov This suggests that by strategic modification of the sulfamide (B24259) and benzyl (B1604629) portions of this compound, it may be possible to design novel compounds that modulate both sigma receptors and other relevant targets for complex diseases like Alzheimer's disease, where cholinergic dysfunction and sigma receptor modulation are both implicated. nih.gov Computational methods such as pharmacophore modeling and molecular docking will be instrumental in the rational design of these multi-target agents. springernature.com

Development of Advanced Preclinical Models for Efficacy Assessment

To thoroughly evaluate the therapeutic potential of this compound and its analogues, the use of advanced and relevant preclinical models is essential. Given the strong affinity of this scaffold for sigma receptors, models of diseases where these receptors play a key role are of particular interest.

For neurological conditions, animal models of neuropathic pain, such as the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model, have been used to evaluate the efficacy of sigma-1 receptor antagonists. acs.org Knockout mice for the sigma-1 receptor can also be valuable tools to predict the functional activity of new ligands. rsc.org In the context of cancer, where sigma receptors are often overexpressed, in vitro models using cell lines like the MCF-7 breast cancer cell line have been employed to characterize the binding of radiolabeled N-(1-benzylpiperidin-4-yl) analogues. nih.gov Future research should also incorporate more complex models, such as patient-derived xenografts (PDXs) and organoids, to better predict clinical outcomes.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to this compound research holds significant promise. These computational tools can be employed in various stages of the research pipeline.

Strategic Considerations for Further Preclinical Optimization

The preclinical optimization of this compound will require careful consideration of several strategic factors to maximize its potential for clinical translation. A key aspect will be the optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

Improving metabolic stability is a critical challenge. For instance, while some sigma receptor antagonists show promising activity, they can suffer from rapid metabolism in vivo. acs.org Strategies to address this include the introduction of metabolic blockers or the modification of metabolically liable sites in the molecule.

Another important consideration is selectivity. While some analogues show high selectivity for the σ1 receptor, others exhibit affinity for both σ1 and σ2 subtypes. nih.govnih.gov The desired selectivity profile will depend on the therapeutic indication. For some diseases, a selective σ1 ligand may be optimal, while for others, a dual-target or even a multi-target profile might be more beneficial. A thorough understanding of the role of each sigma receptor subtype in the target disease will be crucial in guiding the optimization process.

Finally, the development of suitable biomarkers will be important for monitoring therapeutic efficacy in preclinical and, eventually, clinical studies. rsc.org This could include imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize receptor occupancy in the brain or tumors. rsc.orgnih.gov

Q & A

Q. How can computational chemistry predict off-target interactions and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.